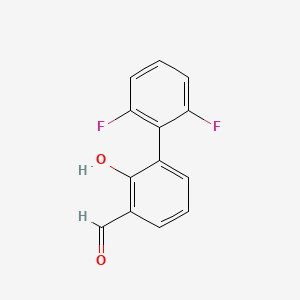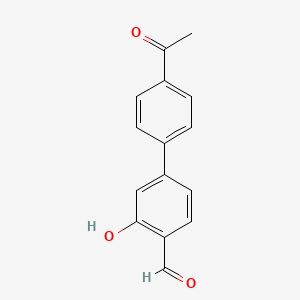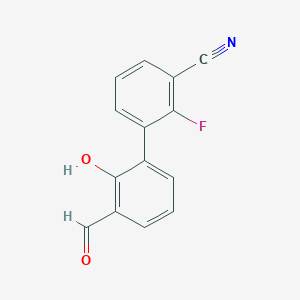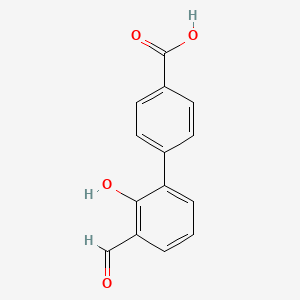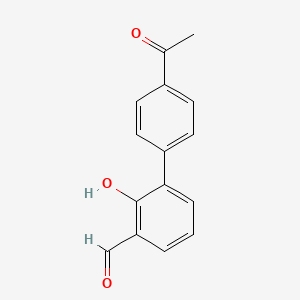
6-(4-Acetylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Acetylphenyl)-2-formylphenol, 95% (APF-95) is a phenolic compound that has been studied for its potential applications in science and medicine. It has a wide range of applications due to its unique properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-microbial agent. In addition, APF-95 has been studied for its potential use as a therapeutic agent for various diseases, including cancer.
Applications De Recherche Scientifique
6-(4-Acetylphenyl)-2-formylphenol, 95% has been studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and anti-microbial properties, making it a promising candidate for use in drug development. In addition, 6-(4-Acetylphenyl)-2-formylphenol, 95% has been shown to have potential applications in cancer research, as it has been found to inhibit the growth of various cancer cells.
Mécanisme D'action
The mechanism of action of 6-(4-Acetylphenyl)-2-formylphenol, 95% is not fully understood. However, it is thought to act on several pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the inhibition of nuclear factor kappa B (NF-kB). In addition, 6-(4-Acetylphenyl)-2-formylphenol, 95% has been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell proliferation.
Biochemical and Physiological Effects
6-(4-Acetylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to have antioxidant, anti-inflammatory, and anti-microbial properties. In addition, it has been shown to have anti-cancer properties, as it has been found to inhibit the growth of various cancer cells. It has also been found to have anti-diabetic and anti-obesity effects, as well as to have protective effects against liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-Acetylphenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable at room temperature. In addition, it has a wide range of potential applications due to its antioxidant, anti-inflammatory, and anti-microbial properties. However, there are some limitations to using 6-(4-Acetylphenyl)-2-formylphenol, 95% in laboratory experiments. It is not water-soluble, so it must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide. In addition, it is not very stable in acidic solutions, so it must be stored in an alkaline environment.
Orientations Futures
6-(4-Acetylphenyl)-2-formylphenol, 95% has a wide range of potential applications in scientific research, and there are many possible future directions for this compound. For example, further research could be conducted into its anti-cancer properties, as well as its potential use as an anti-diabetic and anti-obesity agent. In addition, further research could be conducted into its mechanism of action, as well as its potential use in other therapeutic applications. Finally, further research could be conducted into its potential use as a food additive or preservative, as it has been shown to have antioxidant properties.
Méthodes De Synthèse
6-(4-Acetylphenyl)-2-formylphenol, 95% can be synthesized through the reaction of 4-acetylphenol and formaldehyde in an alkaline medium. The reaction is conducted at a temperature of 80°C and a pH of 8-10. The reaction is catalyzed by a base, such as sodium hydroxide, and the reaction is complete within 1-2 hours. The product is then purified by column chromatography and recrystallization.
Propriétés
IUPAC Name |
3-(4-acetylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(17)11-5-7-12(8-6-11)14-4-2-3-13(9-16)15(14)18/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXJJCVJLPOKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685141 |
Source


|
| Record name | 4'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Acetylphenyl)-2-formylphenol | |
CAS RN |
1261892-06-1 |
Source


|
| Record name | 4'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





